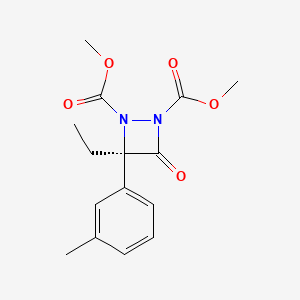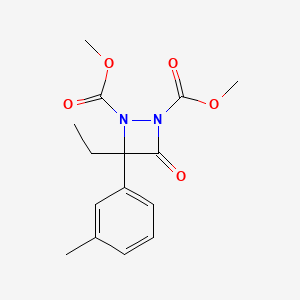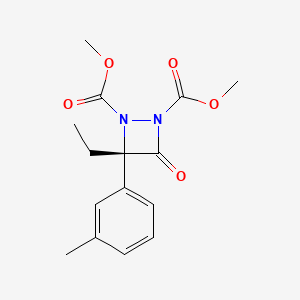
dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a diazetidine ring
準備方法
The synthesis of dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazetidine ring, followed by the introduction of the ethyl and methylphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield optimization.
化学反応の分析
Dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled environments to ensure the desired products are formed.
科学的研究の応用
Dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
作用機序
The mechanism of action of dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various effects. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar compounds to dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate include other diazetidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H18N2O5 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-5-15(11-8-6-7-10(2)9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h6-9H,5H2,1-4H3/t15-/m0/s1 |
InChIキー |
HBHURSUORSLAHL-HNNXBMFYSA-N |
異性体SMILES |
CC[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C |
正規SMILES |
CCC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)
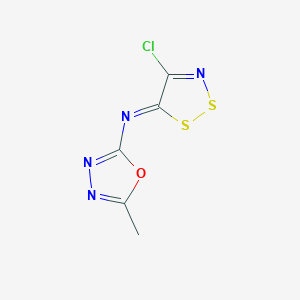
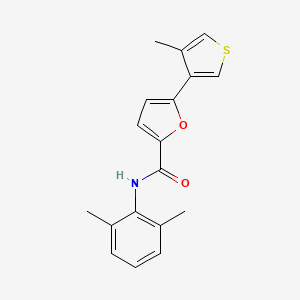
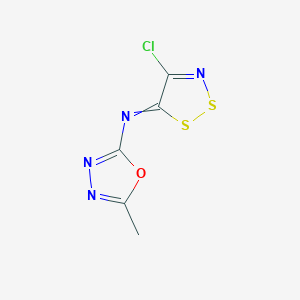

![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)
![Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
